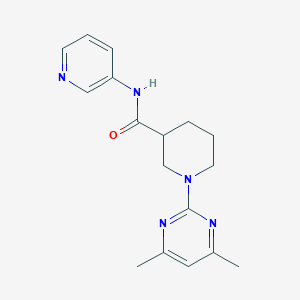methanone](/img/structure/B12170069.png)
[1-(2-bromophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl](pyrrolidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-bromophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-ylmethanone: is a complex organic compound that features a bromophenyl group, a pyrazole ring, and a pyrrolidine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-bromophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-ylmethanone typically involves multi-step organic reactions One common approach is the condensation of 2-bromobenzaldehyde with pyrrole to form an intermediate, which is then cyclized with hydrazine to yield the pyrazole ring
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole and pyrazole rings.
Reduction: Reduction reactions can target the bromophenyl group, converting it to a phenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to substitute the bromine atom.
Major Products
The major products of these reactions include various substituted derivatives, which can be further functionalized for specific applications.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 1-(2-bromophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-ylmethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets are investigated to understand its potential therapeutic applications.
Medicine
In medicinal chemistry, the compound is explored for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising lead compound for the development of new pharmaceuticals.
Industry
In the industrial sector, the compound is used in the development of advanced materials. Its unique properties make it suitable for applications in electronics, coatings, and polymers.
Wirkmechanismus
The mechanism of action of 1-(2-bromophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-ylmethanone involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues, while the pyrazole and pyrrolidine rings can form hydrogen bonds and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(2-chlorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-ylmethanone
- 1-(2-fluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-ylmethanone
- 1-(2-methylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-ylmethanone
Uniqueness
The uniqueness of 1-(2-bromophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-ylmethanone lies in the presence of the bromine atom, which can significantly influence its reactivity and interactions. The bromine atom can participate in halogen bonding, which is not possible with other halogens like chlorine or fluorine. This unique feature can be exploited in the design of new materials and drugs.
Eigenschaften
Molekularformel |
C18H17BrN4O |
|---|---|
Molekulargewicht |
385.3 g/mol |
IUPAC-Name |
[1-(2-bromophenyl)-5-pyrrol-1-ylpyrazol-4-yl]-pyrrolidin-1-ylmethanone |
InChI |
InChI=1S/C18H17BrN4O/c19-15-7-1-2-8-16(15)23-17(21-9-3-4-10-21)14(13-20-23)18(24)22-11-5-6-12-22/h1-4,7-10,13H,5-6,11-12H2 |
InChI-Schlüssel |
YGHDIQXHZIIBPJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(C1)C(=O)C2=C(N(N=C2)C3=CC=CC=C3Br)N4C=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[4-(4-methoxyphenyl)piperazin-1-yl]-3-[4-(1H-tetrazol-1-yl)phenyl]propan-1-one](/img/structure/B12169989.png)
![2-[(4,6-Dimethyl-2-pyrimidinyl)amino]-1-[4-(methylsulfonyl)piperazino]-3-phenyl-1-propanone](/img/structure/B12169993.png)
![methyl 3-({[4-(3-chlorophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate](/img/structure/B12170005.png)
![N-{3-[2-(1H-indol-3-yl)ethyl]-1H-1,2,4-triazol-5-yl}-2-(2,4,5-trifluorophenyl)acetamide](/img/structure/B12170013.png)
![2-(1H-indol-3-yl)-N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]acetamide](/img/structure/B12170019.png)
![methyl 3-({[4-(2,5-difluorophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate](/img/structure/B12170024.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]tetrazolo[1,5-a]pyridine-7-carboxamide](/img/structure/B12170032.png)

![1-cyclopentyl-6-methyl-N-[2-(morpholin-4-yl)ethyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B12170046.png)
![methyl 5-benzyl-2-({[4-(1H-tetrazol-1-yl)phenyl]acetyl}amino)-1,3-thiazole-4-carboxylate](/img/structure/B12170065.png)
![N-{4-[3-(4-chlorophenyl)-2-ethyl-6-oxopyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl]phenyl}acetamide](/img/structure/B12170067.png)
![Ethyl 2-{[(2,2-dimethyl-5-oxotetrahydrofuran-3-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate](/img/structure/B12170073.png)

